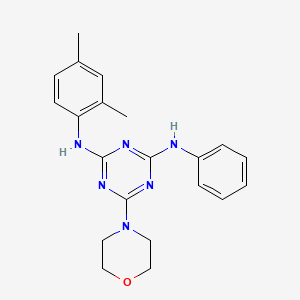

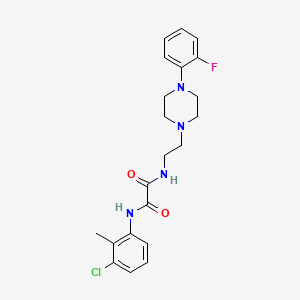

![molecular formula C24H21N5OS B2720778 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide CAS No. 796977-45-2](/img/structure/B2720778.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazo[1,2-c]quinazolin-6-ylthio group and a N-[4-(dimethylamino)phenyl]acetamide group. The exact structure and conformation would require further analysis using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis

The compound has a molecular formula of C24H21N5OS and a molecular weight of 427.53. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Research on similar structures indicates that benzimidazole and quinazoline derivatives possess significant antimicrobial and antitumor properties. For instance, novel sulphonamide derivatives of similar structural frameworks have demonstrated good antimicrobial activity, with certain compounds exhibiting high activity towards multiple bacterial strains (Fahim & Ismael, 2019). This suggests potential research avenues for our compound in antimicrobial applications.

Synthesis and Evaluation of Antitumor Activity

Another study focused on the synthesis of 3-benzyl-4(3H)quinazolinone analogues, showing broad-spectrum antitumor activity. Compounds in this category were found to be significantly potent compared to traditional chemotherapy agents, indicating the potential for the development of new cancer therapies (Al-Suwaidan et al., 2016).

Antiviral Properties

The structural motifs of benzimidazole and quinazoline have been explored for their antiviral capabilities. Some derivatives have shown activity against hepatitis C virus (HCV), highlighting the potential for the subject compound to be researched for antiviral drugs (Youssif et al., 2016).

Pharmacological Optimization

The optimization of benzimidazole-based farnesoid X receptor (FXR) agonists, improving their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, points to the potential for similar strategies to be applied to our compound. This optimization process can lead to the development of therapeutics with enhanced efficacy and safety profiles (Richter et al., 2011).

Influence of Amide Chains on Biological Activity

The study of benzimidazo[1,2-a]quinolines with amide chains reveals that the position and type of amide side chains significantly influence the biological activity, including antiproliferative, antibacterial, and antiviral effects. This suggests that the specific amide configuration in our compound could play a crucial role in its biological efficacy (Perin et al., 2018).

Orientations Futures

The future directions of research on this compound could involve further exploration of its biological activities, given the known activities of similar quinazolinone and quinazoline derivatives . Additionally, more detailed studies on its synthesis, chemical properties, and mechanism of action could provide valuable insights.

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[4-(dimethylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5OS/c1-28(2)17-13-11-16(12-14-17)25-22(30)15-31-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h3-14H,15H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKJFHQBVNOOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

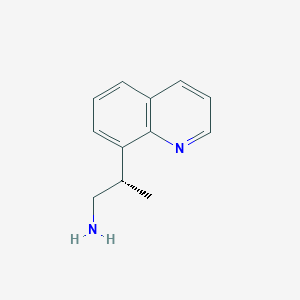

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)

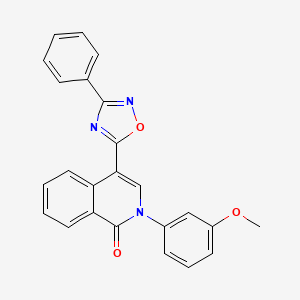

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)

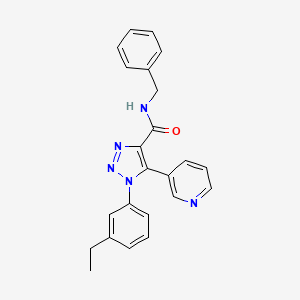

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)